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Compound of Interest

Compound Name: 2-(4-Hydroxybenzoyl)benzoic acid

Cat. No.: B1584810 Get Quote

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth analysis of the spectral data for 2-(4-
hydroxybenzoyl)benzoic acid (CAS No. 85-57-4), a key intermediate in the synthesis of

various chemical entities. For researchers and professionals in drug development and

materials science, accurate structural confirmation is paramount. This document synthesizes

data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS) to create a comprehensive and validated structural profile of the

molecule. The causality behind the spectral features is explained, grounding the interpretation

in fundamental principles and field-proven insights.

Molecular Structure and Analytical Overview
2-(4-Hydroxybenzoyl)benzoic acid possesses a molecular formula of C₁₄H₁₀O₄ and a

molecular weight of 242.23 g/mol .[1] The structure features a benzoic acid moiety substituted

at the 2-position with a 4-hydroxybenzoyl group. This arrangement gives rise to distinct

spectroscopic signatures originating from three primary functional domains: the carboxylic acid,

the benzophenone-like ketone, and the phenol. A multi-technique approach is essential for

unambiguous characterization.

To facilitate spectral assignments, the following atom numbering scheme will be used

throughout this guide.

Caption: Numbering scheme for 2-(4-Hydroxybenzoyl)benzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopy Analysis
The proton NMR spectrum reveals the electronic environment of each hydrogen atom. The

asymmetry of the molecule results in a complex but interpretable spectrum, particularly in the

aromatic region.

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve 5-10 mg of 2-(4-hydroxybenzoyl)benzoic acid in

approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Instrumentation: Analyze the sample using a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.[2]

Table 1: ¹H NMR Spectral Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.0 - 13.0 broad s 1H
Carboxylic Acid OH
(H10)

~9.5 - 10.5 broad s 1H Phenolic OH (H14)

7.9 - 8.2 m 1H
Aromatic CH (Benzoic

acid ring)

7.5 - 7.8 m 5H
Aromatic CH

(Overlapping signals)

| 6.8 - 7.0 | d | 2H | Aromatic CH (ortho to OH, C3'/C5') |
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Note: Data is compiled and interpreted from typical values for the structural motifs and

available database entries. Exact shifts can vary with solvent and concentration.[3][4]

Interpretation of the ¹H NMR Spectrum:

Acidic Protons: The spectrum is characterized by two distinct, broad singlets at the far

downfield region. The signal for the carboxylic acid proton (H10) is typically found between

10.0 and 13.0 ppm, its broadness resulting from hydrogen bonding and chemical exchange.

The phenolic proton (H14) also appears as a broad singlet, usually between 9.5 and 10.5

ppm.

Aromatic Region: The eight aromatic protons produce a complex set of signals between 6.8

and 8.2 ppm.

The two protons on the hydroxyphenyl ring ortho to the hydroxyl group (on C3' and C5')

are electronically shielded by the electron-donating -OH group. They appear as a doublet

upfield, typically around 6.8-7.0 ppm.

The corresponding two protons meta to the hydroxyl group (on C2' and C6') are

deshielded and appear further downfield as a doublet, often overlapping with signals from

the other ring.

The four protons on the benzoic acid ring exhibit a complex multiplet pattern due to the

ortho-disubstitution, which removes the plane of symmetry.

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments and provides

insight into their functional roles.

Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial.

Instrumentation: Analyze using a 100 MHz (or higher) NMR spectrometer.
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Data Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans are

required to achieve a good signal-to-noise ratio.[2]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~195.0 Ketone Carbonyl (C11)

~167.0 Carboxylic Acid Carbonyl (C7)

~162.0 C4' (Carbon bearing OH)

~140.0 C2 (Carbon bearing C=O)

~133.0 C1' (Quaternary)

~132.5 Aromatic CH

~131.0 Aromatic CH

~130.0 Aromatic CH

~129.0 C1 (Quaternary)

~128.0 Aromatic CH

~125.0 Aromatic CH

| ~115.0 | C3'/C5' (ortho to OH) |

Note: Data is compiled and interpreted from typical values and available database entries.[3][5]

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbons: Two signals are observed in the far downfield region. The ketone

carbonyl (C11) is typically the most deshielded, appearing around 195.0 ppm. The carboxylic

acid carbonyl (C7) is found slightly upfield, around 167.0 ppm.[5]

Aromatic Carbons: The twelve aromatic carbons produce a series of signals between 115.0

and 162.0 ppm.
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The carbon atom attached to the phenolic hydroxyl group (C4') is highly shielded and

appears significantly downfield around 162.0 ppm.

The carbons ortho to the hydroxyl group (C3' and C5') are shielded by the oxygen's lone

pairs and appear furthest upfield in the aromatic region, around 115.0 ppm.

The remaining quaternary and protonated aromatic carbons are found in the expected

range of 125.0 to 140.0 ppm. Due to the molecule's asymmetry, most carbons are in

unique environments.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by

measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

Sample Preparation: Mix ~1 mg of dry 2-(4-hydroxybenzoyl)benzoic acid with ~100 mg of

dry potassium bromide (KBr) powder.

Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum, typically over the range of 4000-400 cm⁻¹.[6]

Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (very broad) O-H stretch Carboxylic Acid

~3200 (broad) O-H stretch Phenol

3100 - 3000 C-H stretch Aromatic

~1685 C=O stretch Carboxylic Acid

~1650 C=O stretch Ketone

~1600, ~1450 C=C stretch Aromatic Ring

| ~1300 | C-O stretch | Carboxylic Acid / Phenol |

Note: Values are based on characteristic frequencies for benzophenone and benzoic acid

derivatives.[7][8][9]

Interpretation of the IR Spectrum: The IR spectrum provides clear evidence for all key

functional groups.

O-H Region: A very broad and prominent absorption band from 3300 cm⁻¹ down to 2500

cm⁻¹ is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid

dimer.[9] Superimposed on this may be a somewhat sharper, broad peak around 3200 cm⁻¹

for the phenolic O-H group.

C=O Region: The carbonyl region is critical. The spectrum shows two distinct C=O stretching

absorptions. The peak at higher wavenumber (~1685 cm⁻¹) is attributed to the carboxylic

acid carbonyl, while the peak around 1650 cm⁻¹ corresponds to the ketone carbonyl. The

conjugation with the aromatic rings lowers the frequency of the ketone C=O from a typical

value of ~1715 cm⁻¹.[7]

Fingerprint Region: The region below 1600 cm⁻¹ contains C=C stretching bands for the

aromatic rings (~1600, 1450 cm⁻¹) and C-O stretching vibrations (~1300 cm⁻¹), confirming

the core structure.
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Caption: Key vibrational modes for 2-(4-Hydroxybenzoyl)benzoic acid in IR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural

information based on its fragmentation pattern under ionization.

Experimental Protocol: Electron Impact (EI) Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a Gas Chromatography (GC) inlet or a direct insertion probe.

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This

causes ionization and fragmentation of the molecule.

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio

(m/z) using a mass analyzer.

Detection: Detect the ions to generate the mass spectrum.

Table 4: Key Fragments in the Mass Spectrum
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m/z Proposed Fragment Formula

242 Molecular Ion [M]⁺ [C₁₄H₁₀O₄]⁺

225 [M - OH]⁺ [C₁₄H₉O₃]⁺

197 [M - COOH]⁺ [C₁₃H₉O₂]⁺

121 [HOC₆H₄CO]⁺ [C₇H₅O₂]⁺

| 93 | [HOC₆H₄]⁺ | [C₆H₅O]⁺ |

Note: Fragmentation data is based on PubChem GC-MS data and established fragmentation

patterns of benzophenones.[3][10]

Interpretation of the Mass Spectrum:

Molecular Ion: The mass spectrum shows a clear molecular ion peak at m/z 242, confirming

the molecular formula C₁₄H₁₀O₄.

Fragmentation Pathways: The fragmentation is dominated by cleavages characteristic of

carboxylic acids and benzophenones.

A common initial loss from the carboxylic acid is the hydroxyl radical (-OH), giving a peak

at m/z 225.

Loss of the entire carboxyl group (-COOH) via cleavage of the C-C bond results in a

fragment at m/z 197.

The most significant fragmentation is the alpha-cleavage at the ketone carbonyl. This

cleavage breaks the bond between the carbonyl carbon and the benzoic acid ring, leading

to the highly stable 4-hydroxybenzoyl cation at m/z 121, which is often the base peak.[3]

Further fragmentation of the m/z 121 ion by loss of carbon monoxide (-CO) can produce

the hydroxyphenyl cation at m/z 93.
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Caption: Proposed key fragmentation pathways for 2-(4-Hydroxybenzoyl)benzoic acid in EI-

MS.

Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry

provides a cohesive and unambiguous structural confirmation of 2-(4-
hydroxybenzoyl)benzoic acid. NMR spectroscopy elucidates the precise carbon-hydrogen

framework and the connectivity of the aromatic rings. IR spectroscopy confirms the presence

and nature of the key functional groups—carboxylic acid, phenol, and ketone—through their

characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight

and reveals a fragmentation pattern consistent with the proposed structure, with the alpha-

cleavage producing the signature base peak at m/z 121. This multi-faceted spectroscopic

profile serves as a reliable reference for the identification and quality control of this important

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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